molecular formula C10H21NO B13565774 2-(Aminomethyl)-1-cyclobutylpentan-1-ol

2-(Aminomethyl)-1-cyclobutylpentan-1-ol

Cat. No.: B13565774
M. Wt: 171.28 g/mol
InChI Key: OPJWYCZNCLDOKA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclobutylpentan-1-ol is an organic compound with a unique structure that combines a cyclobutyl ring with an aminomethyl group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclobutylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with a suitable aldehyde or ketone, followed by reduction to form the desired alcohol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction process, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclobutylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Aminomethyl)-1-cyclobutylpentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclobutylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl and pentanol moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1-cyclopropylpentan-1-ol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    2-(Aminomethyl)-1-cyclohexylpentan-1-ol: Contains a cyclohexyl ring, which may affect its chemical and biological properties.

    2-(Aminomethyl)-1-cyclopentylpentan-1-ol: Features a cyclopentyl ring, offering different steric and electronic characteristics.

Uniqueness

2-(Aminomethyl)-1-cyclobutylpentan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclobutylpentan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-4-9(7-11)10(12)8-5-3-6-8/h8-10,12H,2-7,11H2,1H3

InChI Key

OPJWYCZNCLDOKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C1CCC1)O

Origin of Product

United States

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